molecular formula C24H29NO3 B14351207 4-(Decyloxy)phenyl 4-cyanobenzoate CAS No. 90336-47-3

4-(Decyloxy)phenyl 4-cyanobenzoate

Cat. No.: B14351207
CAS No.: 90336-47-3
M. Wt: 379.5 g/mol
InChI Key: OKUVBNIBPGVTDV-UHFFFAOYSA-N
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Description

4-(Decyloxy)phenyl 4-cyanobenzoate is an organic compound with the molecular formula C24H29NO3 It is a member of the benzoate ester family, characterized by the presence of a decyloxy group attached to a phenyl ring and a cyanobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)phenyl 4-cyanobenzoate typically involves a multi-step process. One common method includes the esterification of 4-cyanobenzoic acid with 4-(decyloxy)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)phenyl 4-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various nucleophiles.

    Ester Hydrolysis: 4-cyanobenzoic acid and 4-(decyloxy)phenol.

    Oxidation and Reduction: Quinones and amines, respectively

Scientific Research Applications

4-(Decyloxy)phenyl 4-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 4-(Decyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyanobenzoate moiety may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Decyloxy)phenyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns. These features make it valuable for specialized applications in materials science and medicinal chemistry .

Properties

CAS No.

90336-47-3

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

(4-decoxyphenyl) 4-cyanobenzoate

InChI

InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-8-9-18-27-22-14-16-23(17-15-22)28-24(26)21-12-10-20(19-25)11-13-21/h10-17H,2-9,18H2,1H3

InChI Key

OKUVBNIBPGVTDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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